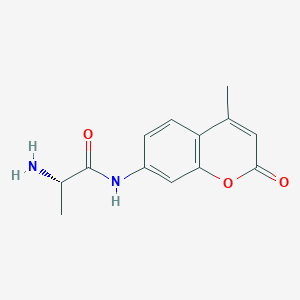

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14/h3-6,8H,14H2,1-2H3,(H,15,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSOXHMIRLSLKT-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350913 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77471-41-1 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (L-Ala-AMC)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, commonly known in research settings as L-Leucine 7-amido-4-methylcoumarin (H-L-Leu-AMC)[1], is a key fluorogenic substrate used for the detection and quantification of aminopeptidase activity. Its utility is derived from the conjugation of L-alanine to the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule via an amide bond. Enzymatic cleavage of this bond liberates AMC, resulting in a significant increase in fluorescence that can be readily measured. Understanding the fundamental physicochemical characteristics of this compound, particularly its basic properties, is paramount for its effective application in designing robust and reliable biochemical assays. The protonation state of its terminal amino group governs its solubility, stability, and, most critically, its recognition and binding by target enzymes. This guide provides an in-depth analysis of the structural features dictating the basicity of L-Ala-AMC, outlines detailed experimental protocols for its characterization, and discusses the implications of these properties in its primary application as a research tool.

Chemical Identity and Structural Analysis

Core Structure and Functional Groups

The molecular architecture of L-Ala-AMC is a hybrid of two key components: a fluorescent reporter and an enzyme recognition motif.

-

7-Amino-4-methylcoumarin (AMC) Moiety : This is the fluorophoric part of the molecule. The coumarin core, a benzopyrone scaffold, is responsible for the inherent fluorescence. The electron-donating character of the substituent at the 7-position strongly influences the photophysical properties of the molecule[2].

-

(S)-Alanine Moiety : This natural amino acid provides the specificity for enzymes, particularly aminopeptidases, that recognize and cleave N-terminal alanine residues. The stereochemistry is fixed in the (S)-configuration, corresponding to the naturally occurring L-alanine.

The two moieties are linked by a stable amide bond between the carboxyl group of alanine and the amino group at the 7-position of the coumarin ring. The most significant functional group from a basicity perspective is the primary α-amino group of the alanine residue, which is the principal basic center of the molecule.

Molecular and Physicochemical Descriptors

A summary of the key identifiers and properties for L-Ala-AMC is provided below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide | [3] |

| Common Name | L-Alanine-7-amido-4-methylcoumarin; H-L-Ala-AMC | |

| CAS Number | 77471-41-1 | [3][4] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [5] |

| Molecular Weight | 246.26 g/mol | |

| Appearance | White to off-white solid | [6] |

| Solubility | Limited aqueous solubility; enhanced in polar aprotic solvents like DMSO and DMF. | [7] |

| Stability | The coumarin lactone ring is susceptible to hydrolysis at high pH (e.g., > pH 9). | [7] |

Analysis of Basic Properties

The term "basicity" in the context of L-Ala-AMC primarily refers to the ability of the α-amino group to accept a proton. This behavior is quantified by its acid dissociation constant (pKa).

The Primary Basic Center: The α-Amino Group

The lone pair of electrons on the nitrogen atom of the terminal α-amino group is readily available for protonation. In an aqueous solution, this group exists in a pH-dependent equilibrium between its neutral form (R-NH₂) and its protonated, cationic form (R-NH₃⁺).

It is critical to distinguish this from the nitrogen of the amide linkage. The lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it essentially non-basic and unavailable for protonation under typical physiological conditions.

Protonation Equilibrium and pKa

The equilibrium between the neutral and protonated forms of the α-amino group is central to the molecule's function.

Caption: Protonation equilibrium of the α-amino group in L-Ala-AMC.

Experimental Protocols for pKa Determination

Determining the precise pKa value is essential for standardizing assay conditions and for advanced drug development studies. Several robust methods can be employed.

General Workflow for pKa Determination

The fundamental process for most pKa determination methods follows a consistent workflow, involving careful sample preparation, systematic measurement across a pH range, and data analysis to find the inflection point of a titration curve.

Caption: General experimental workflow for pKa determination.

Protocol 1: pKa Determination by Potentiometric Titration

This classic method involves directly measuring pH changes as a titrant is added. It is highly accurate when the compound has sufficient solubility.

-

Expert Rationale : Potentiometry directly measures the proton activity (pH) as a function of added base, providing a fundamental determination of the pKa. The use of a co-solvent like methanol is a standard practice to ensure the analyte remains dissolved throughout the titration, which is critical for achieving a stable equilibrium at each measurement point[8].

-

Materials :

-

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (~10-20 mg)

-

Methanol (or other suitable co-solvent) and Deionized Water

-

Standardized 0.1 M HCl

-

Standardized 0.1 M NaOH

-

Calibrated pH meter and electrode

-

Automatic titrator or precision burette

-

-

Procedure :

-

Sample Preparation : Accurately weigh the compound and dissolve it in a minimal amount of methanol. Dilute with deionized water to a final volume (e.g., 50 mL) with a known co-solvent ratio (e.g., 10% methanol)[8].

-

Acidification : Add a stoichiometric excess of 0.1 M HCl to fully protonate the α-amino group.

-

Titration : Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments.

-

Data Recording : Record the pH after each addition of NaOH, allowing the reading to stabilize.

-

Blank Titration : Perform a blank titration using the same solvent mixture without the compound to correct for solvent effects.

-

-

Data Analysis :

-

Plot the measured pH versus the volume of NaOH added.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at which half of the volume of NaOH required to reach the equivalence point has been added.

-

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore close to the ionizing group and can be used with very small sample quantities.

-

Expert Rationale : This technique relies on the principle that the electronic structure, and thus the UV absorbance spectrum, of the coumarin fluorophore will be subtly altered by the change in the protonation state of the nearby α-amino group. By monitoring these spectral shifts across a wide pH range, one can determine the pKa[9]. This method is particularly powerful for compounds with low solubility, as it requires much lower concentrations than titration.

-

Materials :

-

Concentrated stock solution of L-Ala-AMC in DMSO or methanol.

-

A series of buffers with known pH values spanning the range of ~7 to 11.

-

UV-Vis spectrophotometer and quartz cuvettes.

-

-

Procedure :

-

Sample Preparation : Prepare a series of samples by adding a small, identical aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low and constant (<1%).

-

Spectral Acquisition : Record the UV-Vis absorbance spectrum (e.g., from 250-450 nm) for each sample.

-

Wavelength Selection : Identify one or more wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis :

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer.

-

The resulting data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation or a similar sigmoidal function. The inflection point of this curve corresponds to the pKa.

-

Protocol 3: pKa Determination by ¹H NMR Spectroscopy

This method monitors the chemical shift of protons adjacent to the ionizing center as a function of pH.

-

Expert Rationale : The chemical environment of a nucleus is dependent on the local electron density. Protonation of the amino group significantly alters this density, causing a predictable downfield shift in the NMR signals of nearby protons (e.g., the α-proton and β-protons of the alanine moiety). Plotting this shift versus pH yields a titration curve from which the pKa can be accurately determined[10].

-

Materials :

-

L-Ala-AMC sample.

-

D₂O and a series of deuterated buffers (e.g., phosphate, borate) to control pD (the equivalent of pH in D₂O).

-

NMR spectrometer.

-

-

Procedure :

-

Sample Preparation : Prepare a series of NMR tubes, each containing the compound dissolved in a D₂O buffer of a specific pD.

-

NMR Acquisition : Acquire a ¹H NMR spectrum for each sample.

-

Signal Monitoring : Identify the signal for the α-proton of the alanine residue. Its chemical shift will be most sensitive to the protonation state of the adjacent amino group.

-

-

Data Analysis :

-

Plot the chemical shift (δ) of the α-proton against the pD of the solution.

-

Fit the resulting sigmoidal curve. The pD value at the inflection point is the pKa (a small correction is typically applied to convert pD to pKa: pKa ≈ pD - 0.4).

-

Biological and Functional Implications

The basicity of L-Ala-AMC is not merely a chemical curiosity; it is fundamental to its function as a biological tool.

-

Enzyme Recognition : Many aminopeptidases have a negatively charged residue (e.g., aspartate or glutamate) in their active site that specifically recognizes and binds the positively charged N-terminus of their substrates. At physiological pH (~7.4), the α-amino group of L-Ala-AMC is protonated (R-NH₃⁺), providing the positive charge necessary for electrostatic interaction and proper docking into the enzyme's active site. An uncharged amino group would not bind as effectively, leading to a much lower rate of hydrolysis.

-

Assay Buffer Considerations : Knowledge of the pKa is crucial when selecting a buffer system for an enzyme assay. The buffer pH should be optimized for enzyme activity while ensuring the substrate remains in its active, protonated form. For most applications, a buffer between pH 7.0 and 8.5 is suitable.

Conclusion

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a well-designed fluorogenic substrate whose utility is intrinsically linked to its basic properties. The primary basic center is the α-amino group of the alanine moiety, which possesses an estimated pKa in the range of 9.0-9.6. This ensures that at physiological pH, the molecule carries a positive charge essential for its recognition by target aminopeptidases. The characterization of this pKa value can be robustly achieved through established methodologies such as potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy. A thorough understanding of these fundamental properties allows researchers to optimize assay conditions, interpret results with confidence, and fully leverage the power of this important tool in drug discovery and biochemical research.

References

-

Arbeloa, F. L., et al. (1998). Hydrogen-bonding effect on the photophysical properties of 7-aminocoumarin derivatives. The Journal of Physical Chemistry B, 102(44), 8752-8758. Available at: [Link]

-

Bentham Science. (2022). 4-Aminocoumarin Derivatives as Multifaceted Building Blocks for the Development of Various Bioactive Fused Coumarin Heterocycles: A Brief Review. Current Organic Chemistry, 26. Available at: [Link]

-

Sadeghpour, M. (2021). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry, 45(3), 1239-1263. Available at: [Link]

-

Heide, L. (2009). Structural and functional dissection of aminocoumarin antibiotic biosynthesis: a review. Natural Product Reports, 26(9), 1191-1209. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, absorption, and fluorescence properties and crystal structures of 7-aminocoumarin derivatives. Publication Request. Available at: [Link]

-

ResearchGate. (n.d.). Example of some 7-amino coumarin derivatives possessing fluorescent property. Scientific Diagram. Available at: [Link]

-

Wikipedia. (n.d.). Aminocoumarin. Available at: [Link]

-

White, A. W., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 34857-34862. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 7-aminocoumarin derivatives. Scientific Diagram. Available at: [Link]

-

ChemBK. (n.d.). (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate. Product Page. Available at: [Link]

-

Autech Industry Co.,Ltd. (n.d.). (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate. Product Page. Available at: [Link]

-

ChemUniverse. (n.d.). (S)-2-AMINO-N-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)PROPANAMIDE 2,2,2-TRIFLUOROACETATE. Product Page. Available at: [Link]

-

Cindrić, M., et al. (2010). Experimental and theoretical investigation of the structure and nucleophilic properties of 4-aminocoumarin. Arkivoc, 2010(10), 62-76. Available at: [Link]

-

ResearchGate. (2010). Experimental and theoretical investigation of the structure and nucleophilic properties of 4-aminocoumarin. Publication. Available at: [Link]

-

Spertini, F., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 113-120. Available at: [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]

-

ResearchGate. (2010). 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Publication. Available at: [Link]

-

Haridharan, R., et al. (2010). 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2007. Available at: [Link]

-

Gorgani, L. G., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. Available at: [Link]

-

Ahmad, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase. Frontiers in Chemistry, 11, 1206380. Available at: [Link]

-

PubMed. (2010). 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Kaspar, H., et al. (2009). Advances in amino acid analysis. Analytical and Bioanalytical Chemistry, 393(2), 445-452. Available at: [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]

-

European Bioinformatics Institute. (n.d.). coumarins (CHEBI:23403). ChEBI. Available at: [Link]

Sources

- 1. 66447-31-2 | (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide - AiFChem [aifchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (2S)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide [synhet.com]

- 4. rndmate.com [rndmate.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. neugenlabs.com [neugenlabs.com]

- 7. (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide () for sale [vulcanchem.com]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A High-Performance Fluorogenic Substrate for Aminopeptidase Activity

Abstract

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, commonly known in the scientific community as L-Alanine 7-amido-4-methylcoumarin (H-Ala-AMC), is a pivotal tool in biochemical and cellular research. While its structure—a conjugate of L-alanine and 7-amino-4-methylcoumarin—might suggest intrinsic biological activity, its primary and extensively documented mechanism of action is that of a high-sensitivity fluorogenic substrate. This guide elucidates the core mechanism of H-Ala-AMC, its applications in quantifying aminopeptidase activity, and the underlying principles that make it an indispensable reagent for researchers in enzymology, drug discovery, and diagnostics. We will also explore the known biological activities of its constituent components, providing a comprehensive understanding of this molecule's scientific utility.

Introduction: Deconstructing H-Ala-AMC

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a synthetic molecule designed for the specific and sensitive detection of enzymatic activity. Its structure is a chimera of two key functional moieties:

-

The Recognition Moiety: An L-alanine residue, which is a natural substrate for a broad class of enzymes known as aminopeptidases.

-

The Reporter Moiety: A 7-amino-4-methylcoumarin (AMC) group, a highly fluorescent molecule that is chemically quenched when conjugated to the alanine via an amide bond.

The utility of H-Ala-AMC lies in the conditional fluorescence of the AMC group. In its conjugated, intact state, the molecule exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond, the highly fluorescent 7-amino-4-methylcoumarin is liberated, resulting in a quantifiable increase in fluorescence intensity. This direct proportionality between enzymatic activity and fluorescent signal forms the basis of its application.

Core Mechanism of Action: A Fluorogenic Switch

The fundamental mechanism of H-Ala-AMC is its function as a fluorogenic substrate for aminopeptidases. This process can be broken down into three distinct steps:

-

Enzyme-Substrate Binding: In the presence of a sample containing aminopeptidases, the enzyme recognizes and binds to the L-alanine portion of the H-Ala-AMC molecule.

-

Catalytic Cleavage: The aminopeptidase catalyzes the hydrolysis of the amide bond linking the L-alanine to the 7-amino-4-methylcoumarin.

-

Fluorescence Emission: The cleavage releases the free 7-amino-4-methylcoumarin (AMC), which is a strong fluorophore. The liberated AMC can then be excited by light at a specific wavelength (typically around 340-360 nm), and it will, in turn, emit light at a higher wavelength (around 440-460 nm)[1]. The intensity of this emitted light is directly proportional to the amount of AMC released, and thus to the activity of the aminopeptidase.

This "off-to-on" fluorescent switching provides a highly sensitive and continuous method for measuring enzyme kinetics in real-time.

Caption: Workflow of H-Ala-AMC as a fluorogenic substrate.

Applications in Research and Drug Development

The primary application of H-Ala-AMC is in the quantification of aminopeptidase activity across various fields:

-

Enzyme Characterization: Researchers use H-Ala-AMC to study the kinetics (e.g., Km, Vmax) of purified aminopeptidases and to determine their substrate specificity.

-

High-Throughput Screening (HTS): In drug discovery, H-Ala-AMC is a valuable tool for screening large libraries of compounds to identify potential inhibitors or activators of specific aminopeptidases. A decrease in the rate of fluorescence generation would indicate inhibition, while an increase would suggest activation.

-

Diagnostics: Elevated or reduced levels of certain aminopeptidases in biological fluids can be indicative of disease. H-Ala-AMC-based assays can be developed for the rapid and sensitive detection of these enzymatic biomarkers.

-

Cell Biology: The cell-permeable nature of some AMC-based substrates allows for the measurement of intracellular enzyme activity in live cells, providing insights into cellular processes and pathologies.

Biological Activity of Constituent Moieties

While H-Ala-AMC is primarily a research tool, it is important to consider the known biological activities of its components, particularly the cleavage product, 7-amino-4-methylcoumarin.

7-Amino-4-methylcoumarin (AMC)

AMC is not merely a passive reporter molecule. It belongs to the coumarin class of compounds, which are known for a wide range of pharmacological activities.

-

Antimicrobial Properties: 7-Amino-4-methylcoumarin has demonstrated antibacterial and antifungal activity[2][3].

-

Antitubercular Potential: A notable study identified 7-amino-4-methylcoumarin as a potent inhibitor of Mycobacterium tuberculosis. The proposed mechanism of action involves the disruption of mycolic acid synthesis, a critical component of the mycobacterial cell wall[4]. This finding suggests that in experiments involving the cleavage of H-Ala-AMC in a microbiological context, the resulting AMC could exert its own biological effects.

Experimental Protocol: Standard Aminopeptidase Assay

This protocol provides a general framework for measuring aminopeptidase activity using H-Ala-AMC. It should be optimized for the specific enzyme and experimental conditions.

Materials:

-

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (H-Ala-AMC)

-

Enzyme source (e.g., purified enzyme, cell lysate, biological fluid)

-

Assay buffer (e.g., Tris-HCl, HEPES, with appropriate pH and additives)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of H-Ala-AMC (e.g., 10 mM in DMSO). Store protected from light.

-

Prepare a working solution of H-Ala-AMC by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

-

Prepare serial dilutions of the enzyme source in assay buffer.

-

-

Assay Setup:

-

Pipette 50 µL of each enzyme dilution into the wells of the 96-well plate. Include a "no enzyme" control (buffer only).

-

To test for inhibitors, pre-incubate the enzyme with the test compounds for a specified time before adding the substrate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the H-Ala-AMC working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 355 nm) and emission (e.g., 460 nm) wavelengths.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 30-60 minutes).

-

Caption: A typical experimental workflow for an aminopeptidase assay.

Data Analysis and Interpretation

The primary data output from the assay is a set of fluorescence readings over time.

-

Plotting: For each enzyme concentration, plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time.

-

Calculating the Initial Rate: The initial, linear portion of this curve represents the initial reaction velocity (V0). Calculate the slope of this linear portion (ΔRFU/Δtime). This slope is directly proportional to the enzyme's activity.

-

Standard Curve: To convert RFU values to the concentration of the product (AMC), a standard curve should be generated using known concentrations of free 7-amino-4-methylcoumarin.

-

Inhibitor Analysis: For inhibition studies, the reaction rates in the presence of various inhibitor concentrations are compared to the rate of the uninhibited enzyme. This data can be used to calculate IC50 values.

Conclusion and Future Perspectives

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a powerful and versatile tool whose mechanism of action is firmly established as a fluorogenic substrate for aminopeptidases. Its utility in basic research and drug discovery is undeniable, providing a sensitive and reliable method for quantifying enzyme activity.

While its primary role is not that of a therapeutic agent, the known biological activities of its cleavage product, 7-amino-4-methylcoumarin, warrant consideration, particularly in experimental systems where its accumulation could lead to secondary effects. Future research could hypothetically explore the potential of H-Ala-AMC as a pro-drug, designed to be cleaved by specific aminopeptidases at a target site to release bioactive AMC. However, in its current and predominant application, H-Ala-AMC remains a cornerstone reagent for the study of proteolytic enzymes.

References

-

Váradi, L., Hibbs, D.E., Orenga, S., et al. β-Alanyl aminopeptidase-activated fluorogenic probes for the rapid identification of Pseudomonas aeruginosa in clinical samples. RSC Advances 6(64), (2016). [Link]

-

Sarkar, A., et al. Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure-activity relationships. Journal of Antimicrobial Chemotherapy, 65(7), 1433-1441 (2010). [Link]

-

PubChem. 7-Amino-4-methylcoumarin. [Link]

Sources

Introduction: A Versatile Tool in Enzyme Kinetics and Cellular Analysis

An In-Depth Technical Guide to L-Alanine-7-amido-4-methylcoumarin Trifluoroacetate Salt

L-Alanine-7-amido-4-methylcoumarin trifluoroacetate salt is a specialized chemical compound widely recognized for its pivotal role as a fluorogenic substrate in biochemical assays.[1][2][3] Primarily, it is employed for the detection and quantification of aminopeptidase activity.[4][5][6][7] Its utility extends across various research domains, including enzyme kinetics, high-throughput screening for drug discovery, and clinical diagnostics.[2] This guide provides a comprehensive overview of its structure, mechanism of action, and practical applications for researchers, scientists, and drug development professionals.

Deconstructing the Molecular Structure and its Physicochemical Properties

The efficacy of L-Alanine-7-amido-4-methylcoumarin trifluoroacetate salt stems from the synergistic interplay of its three core components: the L-alanine residue, the 7-amido-4-methylcoumarin (AMC) fluorophore, and the trifluoroacetate counter-ion.

-

L-Alanine Moiety : This is the enzyme-recognition site. Aminopeptidases, the target enzymes, specifically recognize and cleave the peptide bond C-terminal to this L-alanine residue.

-

7-amido-4-methylcoumarin (AMC) : In its conjugated, amide-bonded form, the coumarin derivative is non-fluorescent. This is because the amide linkage quenches its inherent fluorescence. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin is liberated.[2]

-

Trifluoroacetate Salt : This component enhances the compound's stability and solubility, particularly in aqueous buffers used for biochemical assays.[1]

The table below summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 96594-10-4[1][4][6][7][8][9] |

| Molecular Formula | C13H14N2O3 · C2HF3O2[8] or C15H15F3N2O5[6][7][10] |

| Molecular Weight | Approximately 360.29 g/mol [3][4][7] |

| Appearance | White to off-white crystalline powder[1][3][9][10] |

| Solubility | Soluble in water (up to 50 mg/mL) and methanol.[11] |

| Fluorescence (cleaved AMC) | Excitation (λex): ~365 nm; Emission (λem): ~440 nm[12] |

| Storage Conditions | -20°C, desiccated, and protected from light.[3][4][5] |

Mechanism of Action: From Quenched Substrate to Fluorescent Signal

The fundamental principle behind the use of L-Alanine-7-amido-4-methylcoumarin is the enzymatic liberation of a fluorescent reporter molecule. The process can be broken down as follows:

-

Enzyme-Substrate Binding : The aminopeptidase identifies and binds to the L-alanine residue of the substrate.

-

Hydrolysis : The enzyme catalyzes the hydrolysis of the amide bond linking the L-alanine to the 7-amino-4-methylcoumarin.

-

Fluorescence Emission : The cleavage releases 7-amino-4-methylcoumarin (AMC), which is a highly fluorescent molecule.[2] The intensity of the emitted fluorescence is directly proportional to the amount of AMC produced and, therefore, to the activity of the aminopeptidase.

The following diagram illustrates the enzymatic cleavage and subsequent fluorescence.

Caption: Enzymatic cleavage of the substrate.

Key Applications in Scientific Research

The unique properties of L-Alanine-7-amido-4-methylcoumarin make it a valuable tool in several research areas:

-

Enzyme Activity Assays : It is widely used to measure the activity of various aminopeptidases in cell lysates, tissue homogenates, and purified enzyme preparations.[2]

-

Drug Discovery : In high-throughput screening, this substrate is used to identify potential inhibitors of aminopeptidases, which are therapeutic targets in various diseases.[2]

-

Microbiology : It can be used in rapid methods to differentiate between Gram-positive and Gram-negative bacteria based on their aminopeptidase profiles.[5][6]

-

Clinical Diagnostics : The substrate can be employed to assess enzyme levels in biological samples, aiding in the diagnosis and monitoring of certain pathological conditions.[2]

Experimental Protocol: A Step-by-Step Guide to Measuring Aminopeptidase Activity

This section provides a generalized protocol for a fluorometric aminopeptidase assay using a 96-well plate format.

Reagents and Materials

-

L-Alanine-7-amido-4-methylcoumarin trifluoroacetate salt

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Purified aminopeptidase (for positive control)

-

Deionized water

-

96-well black microplate

-

Fluorescence microplate reader

Reagent Preparation

-

Substrate Stock Solution (10 mM) : Dissolve an appropriate amount of L-Alanine-7-amido-4-methylcoumarin trifluoroacetate salt in DMSO or deionized water to make a 10 mM stock solution. Store at -20°C.

-

Working Substrate Solution (100 µM) : Dilute the stock solution 1:100 in Assay Buffer. Prepare this solution fresh before each experiment.

-

Sample Preparation : Prepare cell lysates or tissue homogenates in ice-cold Assay Buffer.[13] Centrifuge to pellet debris and collect the supernatant.[13] Determine the protein concentration of the supernatant.

Assay Procedure

-

Standard Curve : Prepare a standard curve using free 7-amino-4-methylcoumarin to quantify the amount of product formed.

-

Reaction Setup : In a 96-well black microplate, add the following to each well:

-

Sample Wells : 50 µL of sample (diluted in Assay Buffer)

-

Positive Control Well : 50 µL of purified aminopeptidase

-

Blank Well : 50 µL of Assay Buffer

-

-

Initiate Reaction : Add 50 µL of the Working Substrate Solution to all wells to start the reaction.

-

Incubation : Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). Protect from light.

-

Fluorescence Measurement : Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~440 nm.

The following diagram outlines the experimental workflow.

Caption: Workflow for an aminopeptidase assay.

Data Analysis

-

Subtract the fluorescence reading of the blank well from all other readings.

-

Use the standard curve to convert the fluorescence units into the concentration of AMC produced.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit is the amount of enzyme that produces 1 µmol of AMC per minute.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Avoid generating dust.

-

Storage : Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[3][4][5] Stock solutions should also be stored at -20°C.

Conclusion

L-Alanine-7-amido-4-methylcoumarin trifluoroacetate salt is a highly sensitive and reliable fluorogenic substrate for the detection of aminopeptidase activity. Its well-defined chemical structure and predictable mechanism of action make it an indispensable tool for researchers in various fields. By following standardized protocols and understanding the underlying principles, scientists can leverage this compound to gain valuable insights into enzyme function, screen for potential therapeutics, and advance our understanding of biological processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Alanine-7-amido-4-methylcoumarin [myskinrecipes.com]

- 3. L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt [myskinrecipes.com]

- 4. L-Alanine 7-amido-4-methylcoumarin, trifluoroacetate salt - Creative Enzymes [creative-enzymes.com]

- 5. goldbio.com [goldbio.com]

- 6. Glycosynth - L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt [glycosynth.co.uk]

- 7. scbt.com [scbt.com]

- 8. usbio.net [usbio.net]

- 9. L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt [cymitquimica.com]

- 10. L-Alanine-7-amido-4-methylcoumarin trifluoroacetic acid sa… [cymitquimica.com]

- 11. L -Leucine-7-amido-4-methylcoumarin 62480-44-8 [sigmaaldrich.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Fluorescent Properties and Application of H-ALA-AMC TFA

Introduction: Unlocking Aminopeptidase Activity with Fluorogenic Precision

In the landscape of drug discovery and fundamental biological research, the precise quantification of enzyme activity is paramount. L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt (H-ALA-AMC TFA) stands as a cornerstone fluorogenic substrate for the sensitive and continuous monitoring of aminopeptidase activity.[1][2] Aminopeptidases, enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, are implicated in a vast array of physiological and pathological processes, making them attractive therapeutic targets.[3] This guide provides an in-depth exploration of the core principles governing the use of H-ALA-AMC TFA, its essential fluorescent and physicochemical properties, and a field-proven protocol for its successful implementation in the laboratory.

The Core Principle: From Quenched Substrate to Fluorescent Signal

The utility of H-ALA-AMC TFA is rooted in the elegant principle of fluorescence de-quenching. The substrate covalently links the amino acid L-Alanine to the fluorophore 7-amino-4-methylcoumarin (AMC) via an amide bond.[4] In this conjugated state, the AMC molecule is non-fluorescent or exhibits very low basal fluorescence.[5] This phenomenon occurs because the amide bond alters the electronic properties of the coumarin ring system, effectively quenching its ability to emit light upon excitation.

The assay's magic happens in the presence of an aminopeptidase. The enzyme recognizes and specifically hydrolyzes the amide bond between the L-Alanine residue and the AMC moiety. This cleavage event liberates the free AMC molecule.[5][6] Unfettered from the quenching effect of the peptide bond, free AMC becomes highly fluorescent, emitting a characteristic blue light that can be readily quantified. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity in the sample.

Figure 1: Enzymatic cleavage of H-ALA-AMC TFA by an aminopeptidase releases the highly fluorescent AMC molecule.

Physicochemical & Fluorescent Properties: A Tale of Two States

A comprehensive understanding of the substrate and its fluorescent product is critical for robust assay design. The key properties are summarized below.

| Property | H-ALA-AMC TFA (Substrate) | 7-Amino-4-methylcoumarin (AMC) (Product) |

| Synonyms | L-Alanine 7-amido-4-methylcoumarin TFA | Coumarin 120, 4-methyl-7-aminocoumarin |

| Molecular Formula | C₁₃H₁₄N₂O₃ · C₂HF₃O₂[7] | C₁₀H₉NO₂[5] |

| Molecular Weight | ~360.29 g/mol | ~175.18 g/mol |

| Appearance | White to light yellow solid powder[6] | White to off-white solid |

| Fluorescence | Quenched / Very Low | Highly Fluorescent |

| Excitation Max (λex) | ~325-354 nm (Solvent Dependent)[8] | ~345 nm [5] (Typically excited at 360-380 nm in assays[8][9][10]) |

| Emission Max (λem) | ~389 nm (in Ethanol)[7] | ~445 nm [5] (Typically measured at 440-460 nm in assays[8][9][10]) |

| Extinction Coefficient (ε) | Not typically used for quantification | ~17,800 L·mol⁻¹·cm⁻¹ (for a related Ac-IETD-AMC substrate in Ethanol)[8] |

| Quantum Yield (Φ) | Near zero | Solvent and pH dependent[11] |

| Solubility | Soluble in Water and DMSO[7] | Soluble in DMF and DMSO[5][8][10] |

| Storage | Store solid at -20°C, protected from light | Store solid at +4°C to -20°C, protected from light[7][8] |

Expert Insight: The broad excitation and emission ranges cited in literature often reflect practical settings in multi-well plate readers, which use band-pass filters rather than specific wavelengths from a spectrophotometer. The key is consistency: always use the same instrument settings for your standards and your experimental samples.

The Critical Role of the Trifluoroacetate (TFA) Counter-ion

H-ALA-AMC is often supplied as a trifluoroacetate (TFA) salt, a byproduct of the solid-phase peptide synthesis and purification process.[12] While essential for the stability and solubility of the lyophilized product, the TFA counter-ion is a strong acid (pKa ≈ 0.3) and its presence must not be ignored.[13]

Causality Behind Experimental Design:

-

Buffering is Non-Negotiable: Dissolving the TFA salt in an unbuffered aqueous solution will result in a significantly acidic pH. The fluorescence of the liberated AMC molecule is pH-sensitive. To ensure reproducible results and optimal fluorescence, the enzymatic reaction must be conducted in a well-buffered solution at the desired pH for the enzyme under study (typically pH 7.0-8.5 for many aminopeptidases).[14]

-

Potential for Assay Interference: While TFA itself is not fluorescent, numerous studies have highlighted the potential for residual TFA from peptide synthesis to interfere with biological assays.[15] By using a robust buffer and ensuring the final concentration of the substrate is appropriately low, any direct effects of the TFA counter-ion are minimized.

Field-Proven Experimental Protocol

This protocol provides a self-validating system for measuring aminopeptidase activity using H-ALA-AMC TFA. It incorporates controls and a standard curve to ensure data integrity.

Reagent Preparation

-

Assay Buffer: Prepare a buffer appropriate for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).[9] The choice of buffer is critical; ensure it provides a stable pH and does not inhibit your enzyme.

-

Substrate Stock Solution (10 mM): Carefully weigh the H-ALA-AMC TFA powder. Reconstitute in high-quality, anhydrous DMSO to a concentration of 10 mM.

-

Expertise: DMSO is the preferred solvent as it prevents hydrolysis of the amide bond that can occur in aqueous solutions, leading to high background signal. Store this stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[16]

-

-

AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of pure 7-Amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of product formed. Store in aliquots at -20°C.[8]

-

Enzyme Solution: Prepare a stock solution of your purified enzyme or biological sample in Assay Buffer. Keep the enzyme on ice at all times to maintain its activity.

Experimental Workflow: AMC Standard Curve

The standard curve is essential for converting the arbitrary fluorescence units from the plate reader into a quantifiable amount (moles or grams) of product.

-

Prepare Dilutions: Perform a serial dilution of the 1 mM AMC Standard Stock Solution in Assay Buffer to create a range of standards (e.g., 0 µM, 2.5 µM, 5 µM, 10 µM, 20 µM, 40 µM).

-

Plate Standards: Add a set volume (e.g., 100 µL) of each standard dilution to the wells of a black, flat-bottomed 96-well plate. Include buffer-only wells as a blank.

-

Read Fluorescence: Measure the fluorescence in a microplate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Plot Data: Subtract the blank reading from all standards. Plot the background-subtracted RFU versus the known concentration (µM) of AMC. The resulting linear regression will give you a slope (RFU/µM) that can be used to calculate the amount of product formed in your enzyme reactions.

Experimental Workflow: Kinetic Enzyme Assay

-

Assay Plate Setup:

-

Test Wells: Add your enzyme dilution to the wells.

-

No-Enzyme Control: Add Assay Buffer instead of the enzyme solution. This control reveals the rate of non-enzymatic substrate hydrolysis.

-

No-Substrate Control: Add enzyme solution to wells that will receive only Assay Buffer instead of the substrate. This measures the intrinsic fluorescence of your enzyme preparation.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiate Reaction: Prepare a working solution of the H-ALA-AMC TFA substrate by diluting the 10 mM stock into the Assay Buffer to twice the desired final concentration (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution). To start the reaction, add an equal volume of this substrate working solution to all wells.

-

Kinetic Measurement: Immediately place the plate back into the pre-warmed fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes (Excitation: ~360 nm, Emission: ~460 nm).

Data Analysis

-

Determine the Rate: For each well, plot RFU versus time (minutes). The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/min).

-

Quantify Product Formation: Use the slope from your AMC standard curve to convert the reaction rate from RFU/min to µM/min.

-

Enzyme Activity (µM/min) = (ΔRFU/min) / (Slope of AMC Standard Curve in RFU/µM)

-

-

Report Activity: Enzyme activity can be expressed in various units, such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemodex.com [chemodex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Quantum Yield [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]

- 14. Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, a fluorogenic substrate crucial for enzyme activity assays and a potential building block in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a thorough physicochemical evaluation. Adherence to the principles outlined herein will ensure the generation of robust and reliable data, essential for the effective application of this compound in research and development settings. The methodologies are grounded in the International Council for Harmonisation (ICH) guidelines to ensure regulatory relevance and scientific rigor.[2][3][4]

Introduction: The Scientific Imperative for Characterization

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide belongs to a class of compounds that conjugate an amino acid with the fluorescent 7-amino-4-methylcoumarin (AMC) core. This design allows for the sensitive detection of proteolytic activity; enzymatic cleavage of the amide bond liberates the highly fluorescent AMC moiety, providing a quantifiable signal. The reliability of such assays, and indeed any pharmaceutical application, is fundamentally dependent on the compound's solubility and stability. Poor aqueous solubility can lead to underestimated enzymatic activity and erratic results, while chemical instability can result in a high background signal and the formation of unknown impurities.

This guide will systematically address these critical attributes. We will first explore the determination of the compound's intrinsic and pH-dependent solubility profile. Subsequently, we will detail a comprehensive stability assessment through forced degradation studies, designed to identify potential degradation pathways and establish a stability-indicating analytical method, a cornerstone of pharmaceutical development.[5][6]

Physicochemical Properties: A Molecular Overview

A foundational understanding of the molecule's structure is paramount to predicting its behavior.

-

Core Structure: The molecule is an amide conjugate between L-alanine and 7-amino-4-methylcoumarin.

-

Key Functional Groups:

-

Coumarin Core: A bicyclic lactone (an intramolecular ester). This group is known to be susceptible to hydrolysis under basic conditions, leading to ring-opening.

-

Amide Linkage: Connects the alanine moiety to the coumarin. Amide bonds are generally stable but can undergo hydrolysis under strong acidic or basic conditions.[5][7]

-

Primary Amine: The alpha-amino group of the alanine residue, which will be protonated at physiological pH.

-

Methyl Group: Adds to the hydrophobicity of the coumarin ring system.

-

Table 1: Key Molecular Identifiers

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide | [8] |

| CAS Number | 77471-41-1 | [8] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [9] |

| Molecular Weight | 246.26 g/mol | Calculated |

| Appearance | White to off-white powder | [9] |

Solubility Profiling: Ensuring Bioavailability and Assay Relevance

Solubility is a critical determinant of a compound's utility. For this fluorogenic substrate, insufficient solubility in aqueous assay buffers can lead to precipitation and inaccurate kinetic measurements. The following sections outline a systematic approach to quantify its solubility.

Foundational Knowledge

Preliminary data suggests that the aqueous solubility of similar coumarin conjugates is limited (less than 1 mg/mL) due to the hydrophobic nature of the coumarin core. Solubility is expected to be higher in polar aprotic solvents like DMSO.

Thermodynamic (Equilibrium) Solubility Determination

The "shake-flask" method is the gold-standard for determining thermodynamic solubility, which represents the true equilibrium of a compound in a saturated solution.[10][11]

Experimental Protocol: Shake-Flask Method

-

Preparation of Media: Prepare a series of aqueous buffers covering a physiologically and pharmaceutically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[11] Also, prepare common organic solvents such as DMSO, ethanol, and acetonitrile.

-

Compound Addition: Add an excess amount of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide to a known volume of each medium in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[10][12]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Immediately filter the aliquot through a low-binding 0.45 µm filter to remove any undissolved particles.[12]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (see Section 5.0).

-

Data Reporting: Express solubility in mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility is often measured in early discovery to assess how a compound behaves when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking common experimental practices.[9][13]

Experimental Protocol: Kinetic Solubility via Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock into the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Precipitation Monitoring: Measure the turbidity or light scattering of each well using a nephelometer immediately after dilution and after a set incubation period (e.g., 2 hours).[14][15][16]

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Table 2: Proposed Solvents for Solubility Profiling

| Solvent System | Rationale |

| Purified Water | Baseline aqueous solubility. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Mimics physiological conditions for biological assays. |

| pH 1.2 Buffer (e.g., 0.1 N HCl) | Simulates gastric fluid.[11] |

| pH 6.8 Buffer (e.g., Phosphate Buffer) | Simulates intestinal fluid.[11] |

| Dimethyl Sulfoxide (DMSO) | Common solvent for stock solutions. |

| Ethanol | Common co-solvent in formulations. |

| Acetonitrile | Common solvent in analytical chemistry. |

Stability Assessment and Forced Degradation

Understanding the chemical stability of the compound is crucial for defining appropriate storage and handling conditions and for identifying potential impurities that may arise over time.[2][17] Forced degradation studies are designed to accelerate this process to predict the compound's stability profile.[5][6]

Rationale for Stress Conditions

The chosen stress conditions are based on ICH guidelines and the chemical nature of the molecule, specifically targeting the hydrolytically sensitive lactone and amide functional groups.[7][18]

-

Acidic and Basic Hydrolysis: To challenge the amide and lactone functionalities. A known susceptibility exists for the lactone ring to open at pH > 9.

-

Oxidation: To assess the molecule's susceptibility to oxidative degradation.

-

Thermal Stress: To evaluate stability at elevated temperatures.

-

Photostability: To determine sensitivity to light, a common issue for fluorescent molecules.[19][20][21][22][23]

Experimental Workflow for Forced Degradation

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent drug.

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

-

Stock Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Hydrolytic Conditions:

-

Acid: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

-

Oxidative Conditions: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Conditions: Store the solid compound in an oven at 80°C.

-

Photolytic Conditions: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20] A dark control sample should be stored under the same conditions but protected from light.

-

Time Points: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24, 48 hours).

-

Sample Quenching: For acid and base samples, neutralize them before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the method of choice due to the compound's inherent fluorescence.[24][25][26]

Method Development Strategy

-

Detector Wavelength Selection: The 7-amino-4-methylcoumarin moiety has a characteristic excitation maximum around 350-365 nm and an emission maximum around 440-460 nm.[3] Initial experiments should confirm the optimal excitation and emission wavelengths for the parent compound and its primary degradation product (free AMC).

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a suitable starting point. A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the forced degradation samples and ensuring that all degradation peaks are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is essential.[5]

Table 3: Starting HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Fluorescence Detector | Ex: 365 nm, Em: 440 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Data Interpretation and Reporting

Solubility

The solubility should be reported as the mean of at least three independent measurements with the standard deviation. A pH-solubility profile should be generated by plotting solubility against pH.

Stability

For each stress condition, report:

-

The percentage of the parent compound remaining.

-

The percentage of each major degradation product formed.

-

A mass balance calculation to account for all components.

This data will allow for the identification of the compound's primary degradation pathways. For instance, hydrolysis under basic conditions is expected to yield 7-amino-4-methylcoumarin and L-alanine as primary degradation products.

Handling and Storage Recommendations

Based on the anticipated stability profile:

-

Storage: The solid compound should be stored in a well-sealed container, protected from light, at a controlled cool temperature (e.g., 2-8°C).

-

Solution Preparation: Stock solutions in DMSO should be stored frozen and protected from light. Aqueous solutions should be prepared fresh daily, as they may be susceptible to hydrolysis, especially if the pH is not controlled.

Conclusion

This technical guide provides a rigorous, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. By following the detailed protocols for thermodynamic and kinetic solubility, forced degradation studies, and the development of a stability-indicating analytical method, researchers can generate the high-quality data necessary to ensure the reliable and effective use of this important fluorogenic substrate. The insights gained from these studies are fundamental to the successful development of robust enzyme assays and any potential future applications in drug discovery and development.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available from: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Slideshare. (2015, October 15). Solubility & Method for determination of solubility. Available from: [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

World Health Organization (WHO). Annex 4. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide Hydrobromide in Pharmaceutical Synthesis. Available from: [Link]

-

Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Available from: [Link]

-

YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available from: [Link]

-

IKEV. ICH Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

-

PubMed. (2018, July). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. Available from: [Link]

-

National Institutes of Health. (2023, April 29). Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel. Available from: [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. onyxipca.com [onyxipca.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. who.int [who.int]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. rheolution.com [rheolution.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. youtube.com [youtube.com]

- 20. ikev.org [ikev.org]

- 21. fda.gov [fda.gov]

- 22. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of L-Alanine-7-amido-4-methylcoumarin

This guide provides a comprehensive technical overview of the spectroscopic characteristics of L-Alanine-7-amido-4-methylcoumarin, a key fluorogenic substrate in life sciences and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the principles of its application, detailed spectroscopic data, and robust protocols for its use.

Introduction: The Role of L-Alanine-7-amido-4-methylcoumarin in Enzyme Activity Assays

L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) is a synthetic molecule widely employed for the sensitive detection of aminopeptidase activity.[1][2][3][4] Its utility lies in its fluorogenic nature; the intact molecule is weakly fluorescent, but upon enzymatic cleavage of the amide bond linking L-alanine to the 7-amino group of 4-methylcoumarin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[1] This direct relationship between enzyme activity and the generation of a fluorescent signal makes Ala-AMC an invaluable tool for high-throughput screening and detailed kinetic studies of proteases.[1] This guide will explore the spectroscopic underpinnings of this process.

Principle of Fluorogenic Action: A Spectroscopic Perspective

The core of Ala-AMC's function is a dramatic shift in fluorescence properties upon enzymatic hydrolysis. The non-fluorescent nature of the substrate is attributed to the quenching effect of the amide linkage on the coumarin fluorophore. Enzymatic cleavage by an aminopeptidase removes this quenching group, liberating AMC, which exhibits strong blue fluorescence.

Caption: Enzymatic cleavage of L-Alanine-7-amido-4-methylcoumarin.

Key Spectroscopic and Physicochemical Properties

A thorough understanding of the spectroscopic and physicochemical properties of both the substrate (Ala-AMC) and the product (AMC) is crucial for accurate and reproducible experimental design.

Fluorescence Spectroscopy

The most critical spectroscopic data for Ala-AMC relates to its fluorescence before and after enzymatic cleavage.

| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent |

| L-Alanine-7-amido-4-methylcoumarin | ~325 nm | ~389 nm | Ethanol |

| 7-Amino-4-methylcoumarin (AMC) | ~365-380 nm | ~430-460 nm | General |

| 7-Amino-4-methylcoumarin (AMC) | ~368 nm | ~460 nm | Assay |

| 7-Amino-4-methylcoumarin (AMC) | ~351 nm | ~430 nm | General |

Data compiled from multiple sources.[5][6][7]

Expert Insight: The significant spectral separation between the substrate and the product is a key advantage. The excitation maximum of the product, AMC, is red-shifted compared to the substrate, allowing for selective excitation and minimizing background fluorescence from the unreacted substrate. For optimal sensitivity, it is recommended to excite at the λex of AMC and measure the emission at its λem.

Absorbance Spectroscopy and Molar Extinction Coefficient

While fluorescence is the primary detection method, understanding the absorbance properties is essential for determining concentrations and for certain experimental setups.

| Compound | Molar Extinction Coefficient (ε) | Wavelength (nm) |

| Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) | 16,000 M⁻¹ cm⁻¹ | 325 |

| 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | 19,000 M⁻¹ cm⁻¹ | 350 |

Expert Insight: The molar extinction coefficient is crucial for preparing stock solutions of known concentration. Given the lack of a certified value for Ala-AMC, it is best practice to determine it experimentally or to rely on high-purity, pre-weighed sources for quantitative applications.

Quantum Yield

The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency. While a specific value for L-Alanine-7-amido-4-methylcoumarin is not published, the liberated 7-Amino-4-methylcoumarin (AMC) is known to be a bright fluorophore. Information on the quantum yield of AMC can be requested from specialized databases.[10]

NMR and Mass Spectrometry Data

Detailed NMR and mass spectrometry data for L-Alanine-7-amido-4-methylcoumarin are not consistently published in publicly accessible databases. However, the identity and purity of the compound are typically confirmed by the manufacturer using these techniques.

-

Expected ¹H NMR: The spectrum would show characteristic peaks for the alanine moiety (methyl and alpha-proton) and the aromatic and methyl protons of the coumarin ring.

-

Expected ¹³C NMR: The spectrum would display resonances for the carbonyls, aromatic carbons, and aliphatic carbons of the molecule.

-

Mass Spectrometry: The molecular weight of the trifluoroacetate salt of L-Alanine-7-amido-4-methylcoumarin is 360.29 g/mol .[3][4][11] Electrospray ionization (ESI) would be a suitable method for its analysis.

Solubility and Stability

Proper handling and storage are paramount for maintaining the integrity of the substrate.

| Property | Details |

| Solubility | The trifluoroacetate salt is soluble in water at up to 50 mg/mL. It is also soluble in organic solvents such as DMSO and ethanol.[12] |

| Storage | Store the solid material at -20°C, protected from light.[2][13] |

| Stability | Stock solutions in DMSO are generally stable for up to 6 months at -20°C.[5] It is recommended to prepare fresh aqueous working solutions daily. Avoid repeated freeze-thaw cycles. |

Experimental Protocol: Fluorometric Aminopeptidase Assay

This protocol provides a robust framework for measuring aminopeptidase activity using L-Alanine-7-amido-4-methylcoumarin.

Caption: Workflow for a fluorometric aminopeptidase assay.

Reagent Preparation

-

Assay Buffer: A common buffer is Tris-HCl or HEPES at a physiological pH (e.g., 7.4), but the optimal buffer will depend on the specific enzyme being studied.

-

Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) of L-Alanine-7-amido-4-methylcoumarin in anhydrous DMSO. Store this at -20°C.

-

Substrate Working Solution: On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range, depending on the enzyme's Km).

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-Amino-4-methylcoumarin in DMSO.

-

AMC Standard Curve: Create a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 5 µM).

Assay Procedure

-

Plate Setup: In a 96-well black microplate, add your enzyme samples (e.g., cell lysates, purified enzyme). Include appropriate controls:

-

Negative Control: Assay Buffer without enzyme.

-

Positive Control: A known concentration of the target aminopeptidase.

-

-

Standard Curve: In separate wells, add the prepared AMC standard dilutions.

-

Volume Adjustment: Adjust the volume in all wells to a pre-final volume (e.g., 90 µL) with Assay Buffer.

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding the Substrate Working Solution (e.g., 10 µL) to all wells except the AMC standards.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to the excitation and emission wavelengths for AMC (e.g., Ex: 368 nm, Em: 460 nm).[6] Measure the fluorescence intensity over time (kinetic mode) for a set duration (e.g., 30-60 minutes).

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a linear standard curve.

-

Reaction Rate: For each enzyme sample, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Activity Calculation: Convert the V₀ from fluorescence units per minute to moles of AMC produced per minute using the slope of the AMC standard curve. This value can then be normalized to the amount of protein in the sample to express the specific activity.

Conclusion

L-Alanine-7-amido-4-methylcoumarin is a powerful and sensitive tool for the study of aminopeptidase activity. A comprehensive understanding of its spectroscopic properties, particularly the distinct fluorescence signatures of the substrate and its cleaved product, is fundamental to designing and executing robust and quantitative enzymatic assays. By following validated protocols and being mindful of the physicochemical characteristics of this fluorogenic substrate, researchers can generate high-quality data to advance our understanding of enzyme function in both health and disease.

References

-

MySkinRecipes. (n.d.). L-Alanine-7-amido-4-methylcoumarin. Retrieved January 5, 2026, from [Link]

-

BioVision Inc. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). Retrieved January 5, 2026, from [Link]

-

Glycosynth. (n.d.). L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt. Retrieved January 5, 2026, from [Link]

-

Sigma-Aldrich. (n.d.). 7-Amino-4-methylcoumarin, Chromophore for substrates. Retrieved January 5, 2026, from [Link]

- Sun, I. C., et al. (1993). A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA). Journal of immunological methods, 162(2), 271-277.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 7-Amino-4-methylcoumarin [1H NMR] Spectrum. Retrieved January 5, 2026, from [Link]

Sources

- 1. L-Alanine-7-amido-4-methylcoumarin [myskinrecipes.com]

- 2. Glycosynth - L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt [glycosynth.co.uk]

- 3. L-Alanine 7-amido-4-methylcoumarin, trifluoroacetate salt - Creative Enzymes [creative-enzymes.com]

- 4. scbt.com [scbt.com]

- 5. 7-Amino-4-methylcoumarin [sigmaaldrich.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Quantum Yield [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. L-Alanine 7-amido-4-methylcoumarin, trifluoroacetate salt | 96594-10-4 | A-4500 [biosynth.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. goldbio.com [goldbio.com]

A Technical Guide to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (L-Ala-AMC) in Drug Discovery: From Synthesis to High-Throughput Screening

Introduction: The Indispensable Role of Fluorogenic Probes in Protease Drug Discovery